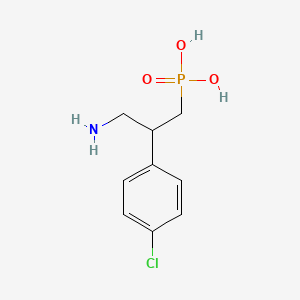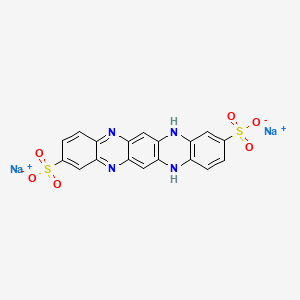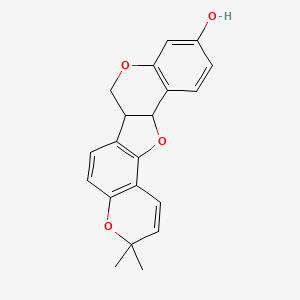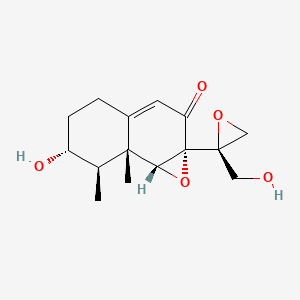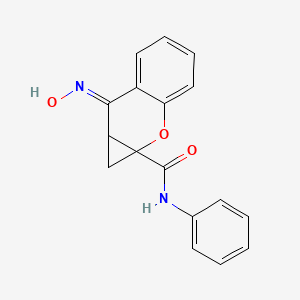
Nonabine
概要
説明
準備方法
ノナビンの合成は、市販の前駆体から始めて、いくつかの段階を踏みます。 合成経路の1つには、適切なベンゾピラン誘導体と4-ピリジニルリチウムを制御された条件下で反応させるものがあります . 反応条件は、通常、望ましくない副反応を防ぐために、無水溶媒と不活性雰囲気を使用することを伴います。
化学反応の分析
ノナビンは、以下を含むさまざまな化学反応を起こします。
酸化: ノナビンは、酸化されてキノン誘導体を形成することができ、これは異なる薬理学的特性を示す可能性があります。
還元: ノナビンの還元は、ジヒドロ誘導体の形成につながることがあり、その生物学的活性を変化させる可能性があります。
置換: ノナビンは、特にピリジン環で置換反応を受けることができ、薬理学的プロファイルを修正したさまざまなアナログの形成につながります.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
化学: ノナビンは、カンナビノイドの構造活性相関を研究するためのモデル化合物として役立ちます。
生物学: 生物学的研究では、ノナビンはカンナビノイドが細胞プロセスや受容体相互作用に与える影響を調査するために使用されます。
産業: ノナビンは産業用途では広く使用されていませんが、その合成と研究は、新しいカンナビノイドベースの治療薬の開発とカンナビノイド化学の理解に貢献しています.
科学的研究の応用
Chemistry: Nonabine serves as a model compound for studying the structure-activity relationships of cannabinoids.
Biology: In biological research, this compound is used to investigate the effects of cannabinoids on cellular processes and receptor interactions.
Medicine: this compound’s primary application in medicine has been as an antiemetic agent.
作用機序
ノナビンは、主に脳幹と腸神経系に見られるカンナビノイド受容体、特にCB1受容体の活性化を介してその効果を発揮します . これらの受容体に結合することで、ノナビンは神経伝達物質の放出を調節し、吐き気反応に関与するニューロンの活性を低下させます。 このメカニズムはTHCと似ていますが、ノナビンのユニークな構造は、薬理学的プロファイルを異ならせており、精神活性作用が低くなっています .
類似の化合物との比較
ノナビンは、ドロナビノールやナビロンなど、他の合成カンナビノイドと構造的に類似しており、これらも抗吐剤として使用されています。 ノナビンのユニークな構造は、ピリジン環の存在によって特徴付けられ、これらの化合物とは異なります . この構造の違いは、乱用の可能性が低く、精神活性作用が少ないなど、独自の薬理学的特性に貢献しています .
類似の化合物には以下が含まれます。
ドロナビノール: 吐き気や嘔吐の治療に使用されるTHCの合成形態。
ナビロン: 抗吐作用を持つ別の合成カンナビノイド。
レボナンタドール: 鎮痛作用と抗吐作用を持つ合成カンナビノイド.
ノナビンのユニークさは、有意な精神活性作用を伴わずに抗吐作用を提供する能力にあります。これは、研究と潜在的な治療用途にとって貴重な化合物となっています .
類似化合物との比較
Nonabine is structurally similar to other synthetic cannabinoids, such as dronabinol and nabilone, which are also used as antiemetic agents. this compound’s unique structure, characterized by the presence of a pyridine ring, distinguishes it from these compounds . This structural difference contributes to its distinct pharmacological properties, including a lower potential for abuse and fewer psychoactive effects .
Similar compounds include:
Dronabinol: A synthetic form of THC used to treat nausea and vomiting.
Nabilone: Another synthetic cannabinoid with antiemetic properties.
Levonantradol: A synthetic cannabinoid with analgesic and antiemetic effects.
This compound’s uniqueness lies in its ability to provide antiemetic effects without significant psychoactive side effects, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2,2-dimethyl-7-(3-methyloctan-2-yl)-4-pyridin-4-ylchromen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO2/c1-6-7-8-9-17(2)18(3)20-14-22(27)24-21(19-10-12-26-13-11-19)16-25(4,5)28-23(24)15-20/h10-18,27H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUDSHIRWOVVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864727 | |
| Record name | 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16985-03-8 | |
| Record name | 7-(1,2-Dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16985-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonabine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NONABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DUK856J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


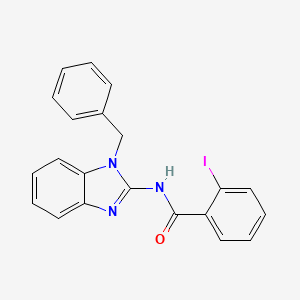



![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)
